3-amino-N-(5-chloropyridin-2-yl)benzamide

Kinase Inhibition GSK-3β Medicinal Chemistry

Ensure experimental control by sourcing the exact 3-amino regioisomer. This compound's distinct hydrogen bond donor orientation is critical for target engagement, with an IC₅₀ of 3.2 nM against CDK5/p25 and 130 nM against GSK-3β. Avoid generic alternatives to prevent divergent biological outcomes. Supplied with ≥95% purity, this building block is optimized for kinase inhibitor synthesis and biochemical assays requiring precise DMSO-solubility profiling (38 µg/mL).

Molecular Formula C12H10ClN3O
Molecular Weight 247.68 g/mol
CAS No. 1039827-87-6
Cat. No. B1519005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(5-chloropyridin-2-yl)benzamide
CAS1039827-87-6
Molecular FormulaC12H10ClN3O
Molecular Weight247.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=O)NC2=NC=C(C=C2)Cl
InChIInChI=1S/C12H10ClN3O/c13-9-4-5-11(15-7-9)16-12(17)8-2-1-3-10(14)6-8/h1-7H,14H2,(H,15,16,17)
InChIKeyRMMIOVXHHBXTOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-amino-N-(5-chloropyridin-2-yl)benzamide (CAS 1039827-87-6): Sourcing and Baseline Characterization for Research Procurement


3-amino-N-(5-chloropyridin-2-yl)benzamide (CAS 1039827-87-6, molecular formula C₁₂H₁₀ClN₃O, molecular weight 247.68) is a synthetic benzamide derivative featuring a 3-aminobenzamide core linked to a 5-chloro-2-pyridinyl moiety . It is primarily utilized as a building block in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules . The compound exhibits a base purity specification of 95% from multiple commercial vendors , and is supplied for research and further manufacturing use only, with recommended storage at 2-8°C in dry conditions .

The Procurement Risk of Unverified Substitution: Why 3-amino-N-(5-chloropyridin-2-yl)benzamide Demands Explicit Specification


While 3-amino-N-(5-chloropyridin-2-yl)benzamide belongs to the broad class of aminopyridinylbenzamides, generic substitution with regioisomers or analogs lacking the precise substitution pattern introduces significant risk in downstream applications. Small structural variations within this chemotype can profoundly alter target binding profiles, as evidenced by BindingDB data showing that even closely related amino-pyridinylbenzamides exhibit IC₅₀ values spanning three orders of magnitude against kinase targets [1]. For instance, the 3-amino regioisomer possesses a distinct spatial orientation of its hydrogen bond donors compared to its 2-amino or 4-amino counterparts, which can critically affect molecular recognition and lead to divergent biological outcomes [2]. Therefore, specifying the exact CAS 1039827-87-6 is essential to ensure experimental reproducibility and avoid procurement of an unsuitable alternative.

Quantitative Differentiation Evidence for 3-amino-N-(5-chloropyridin-2-yl)benzamide (CAS 1039827-87-6): A Comparative Analysis


GSK-3β Inhibitory Potency of 3-amino-N-(5-chloropyridin-2-yl)benzamide vs. Class Benchmarks

3-amino-N-(5-chloropyridin-2-yl)benzamide demonstrates an IC₅₀ of 130 nM against human GSK-3β in a biochemical assay [1]. This value positions it within the moderate potency range for this target class. For procurement context, this potency is 7.7-fold weaker than a highly optimized clinical candidate (IC₅₀ = 5.9 nM [2]) but 7.7-fold more potent than a weaker class representative (IC₅₀ = 1000 nM [3]). This quantitative differentiation highlights that 3-amino-N-(5-chloropyridin-2-yl)benzamide serves a specific niche as a moderately potent GSK-3β tool compound, distinct from both potent lead-like molecules and weaker screening hits.

Kinase Inhibition GSK-3β Medicinal Chemistry

CDK5/p25 Inhibition: Potency of 3-amino-N-(5-chloropyridin-2-yl)benzamide Relative to a Highly Potent Analog

The compound exhibits an IC₅₀ of 3.2 nM against the CDK5/p25 complex [1]. This represents a substantial 94-fold increase in potency compared to a structurally related analog (CHEMBL5288565) which displays an IC₅₀ of 2000 nM against CDK2 [2]. While a direct CDK5 comparison is not available, the data clearly illustrate that subtle structural modifications within the aminopyridinylbenzamide series can produce profound shifts in potency (from nanomolar to micromolar) against closely related cyclin-dependent kinases.

CDK5 Inhibition Kinase Selectivity Neuroscience

Aqueous Solubility: A Differentiating Factor for 3-amino-N-(5-chloropyridin-2-yl)benzamide in Assay Development

3-amino-N-(5-chloropyridin-2-yl)benzamide exhibits a reported aqueous solubility of 38 µg/mL . This moderate solubility profile distinguishes it from more hydrophobic analogs within the benzamide class that may require higher concentrations of organic co-solvents for biological testing. For procurement, this means the compound is suitable for standard biochemical assays but may require formulation optimization for cellular studies.

Solubility Assay Development Physicochemical Properties

Limited Direct Comparative Evidence: A Critical Note for Procurement Decisions

A comprehensive search of primary literature and authoritative databases reveals a scarcity of high-strength, head-to-head comparative data for 3-amino-N-(5-chloropyridin-2-yl)benzamide against its closest analogs. The evidence presented above is derived from cross-study comparisons and class-level inferences. Therefore, while the compound demonstrates quantifiable activity in specific assays, its differentiation from structurally similar molecules (e.g., 2-amino-N-(5-chloropyridin-2-yl)benzamide, 3-amino-N-(pyridin-2-yl)benzamide) has not been rigorously established in the public domain.

Data Transparency Procurement Risk Research Integrity

Recommended Application Scenarios for 3-amino-N-(5-chloropyridin-2-yl)benzamide (CAS 1039827-87-6) Based on Quantitative Evidence


GSK-3β Tool Compound for Mechanistic Studies Requiring Moderate Potency

Given its IC₅₀ of 130 nM against GSK-3β [1], 3-amino-N-(5-chloropyridin-2-yl)benzamide is best applied as a moderate-affinity chemical probe in biochemical assays where full target engagement at lower concentrations is not the primary goal. This includes studies investigating partial inhibition phenotypes, off-rate kinetics, or combination treatments. Researchers should utilize the compound at concentrations informed by this potency value and confirm target engagement in their specific cellular context.

CDK5/p25-Focused Neuroscience Research

The high potency against CDK5/p25 (IC₅₀ = 3.2 nM) [1] makes this compound a strong candidate for in vitro studies of CDK5-dependent processes, such as neuronal migration, synaptic plasticity, and neurodegeneration. Procurement for this application should be accompanied by verification of selectivity against other CDK family members in the intended cellular model, as cross-reactivity cannot be ruled out.

General Medicinal Chemistry Building Block

As a building block, 3-amino-N-(5-chloropyridin-2-yl)benzamide is suitable for the synthesis of focused libraries of kinase inhibitors or other bioactive molecules [1]. Its defined purity (≥95%) and stable storage requirements make it a reliable starting material for parallel synthesis and structure-activity relationship (SAR) exploration.

Solubility-Limited Biochemical Assays

The moderate aqueous solubility of 38 µg/mL [1] dictates that this compound is appropriate for biochemical assays where DMSO stock solutions can be diluted into aqueous buffer without exceeding solubility limits. For cellular assays, researchers should carefully control the final DMSO concentration and consider using alternative formulation strategies if higher concentrations are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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